2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-methoxy-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-17-10-13(16)15-7-4-8-18-11-12(15)9-14-5-2-3-6-14/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONJDWKTJLBRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCSCC1CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler, more saturated molecules .
Scientific Research Applications
2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen- and sulfur-containing heterocycles, which are often explored for their bioactive properties. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects : The pyrrolidinylmethyl group introduces steric bulk and lipophilicity compared to simpler alkyl chains, which may enhance CNS penetration but reduce aqueous solubility .
Functional Comparisons: Unlike the propenone-based compound with a diazenyl group (studied for anticancer activity), the target lacks α,β-unsaturation, suggesting divergent mechanisms of action .
Research Findings and Data
- Synthetic Accessibility: The thiazepane core is synthetically challenging compared to piperidine analogs due to ring strain and sulfur incorporation. Methods like reflux in ethanol or DMF/EtOH recrystallization (as in ) are common for similar heterocycles.
- Pharmacokinetic Predictions : Computational models suggest moderate metabolic stability (due to methoxy group) but high plasma protein binding (>90%) due to the pyrrolidine-thiazepane hybrid.
Biological Activity
2-Methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Biological Activity Overview
The biological activity of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that while the compound exhibits some antibacterial properties, it may not be as potent as conventional antibiotics.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Neuroprotective Potential
Emerging evidence suggests that 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It could potentially interact with neurotransmitter receptors or chemokine receptors, influencing neuronal signaling and immune responses.
- Antioxidant Properties : There is evidence suggesting that the compound may scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the efficacy of 2-methoxy-1-{3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one was compared to standard antibiotics. The results indicated that while it was less effective than antibiotics like penicillin, it showed promise as a complementary treatment in multi-drug resistant infections .
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice with induced neurodegeneration found that treatment with this compound significantly improved memory retention and reduced markers of neuroinflammation compared to control groups . These findings highlight its potential as a therapeutic agent for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
